molecular formula C9H8F2O3 B1458518 2,3-Difluoro-5-methoxy-4-methylbenzoic acid CAS No. 1706446-21-0

2,3-Difluoro-5-methoxy-4-methylbenzoic acid

Cat. No. B1458518
M. Wt: 202.15 g/mol
InChI Key: TUROBCVVJCQNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,3-Difluoro-5-methoxy-4-methylbenzoic acid” is a chemical compound with the CAS Number: 1706446-21-0 . It has a molecular weight of 202.16 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is 2,3-difluoro-5-methoxy-4-methylbenzoic acid . The InChI code is 1S/C9H8F2O3/c1-4-6(14-2)3-5(9(12)13)8(11)7(4)10/h3H,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 202.16 .

Scientific Research Applications

However, similar compounds are often used in various fields of research, including organic chemistry, medicinal chemistry, and materials science. They can serve as building blocks in the synthesis of more complex molecules, or as reagents in specific chemical reactions. The exact methods of application or experimental procedures would depend on the specific context of the research.

However, similar compounds are often used in various fields of research, including organic chemistry, medicinal chemistry, and materials science. They can serve as building blocks in the synthesis of more complex molecules, or as reagents in specific chemical reactions . The exact methods of application or experimental procedures would depend on the specific context of the research.

properties

IUPAC Name

2,3-difluoro-5-methoxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-4-6(14-2)3-5(9(12)13)8(11)7(4)10/h3H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUROBCVVJCQNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)F)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-5-methoxy-4-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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